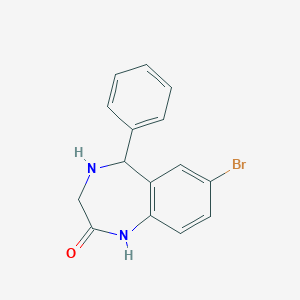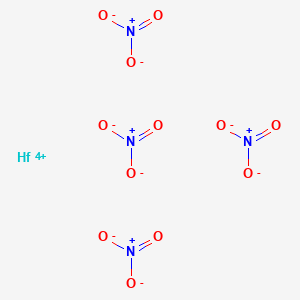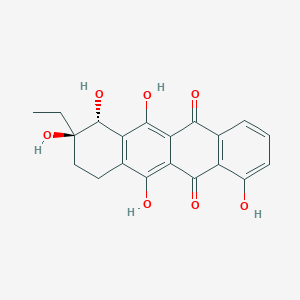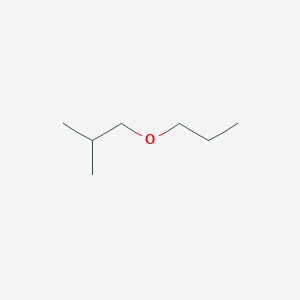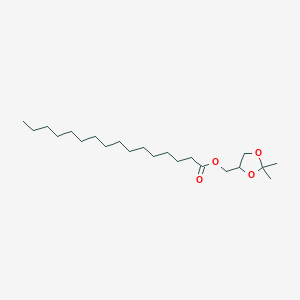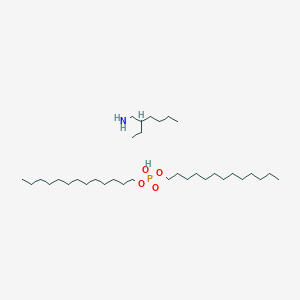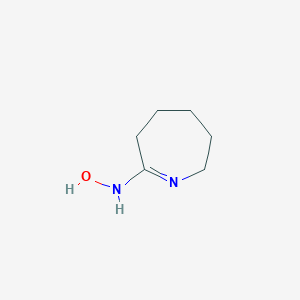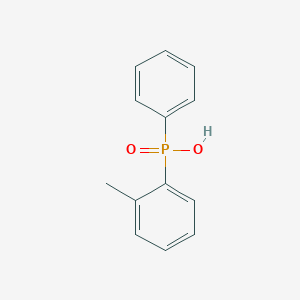
2,3,5-Trimethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethylquinoxaline (TMQ) is a heterocyclic organic compound that belongs to the quinoxaline family. TMQ has been widely used in scientific research due to its unique chemical properties. TMQ has a molecular weight of 174.23 g/mol and a molecular formula of C11H10N2.
Mechanism of Action
2,3,5-Trimethylquinoxaline is known to exhibit antioxidant properties due to its ability to scavenge free radicals. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains.
Biochemical and physiological effects:
This compound has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3,5-Trimethylquinoxaline in lab experiments is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 2,3,5-Trimethylquinoxaline. One direction is the development of new synthesis methods for this compound and its derivatives. Another direction is the study of the potential use of this compound in the treatment of neurodegenerative diseases and inflammatory diseases. Additionally, the study of the photophysical properties of this compound and its derivatives could lead to the development of new materials for use in optoelectronic devices.
Synthesis Methods
2,3,5-Trimethylquinoxaline can be synthesized through various methods such as the condensation reaction of 2,3-dimethyl-1,4-phenylenediamine with 1,2-dicarbonyl compounds. Another method is the oxidative coupling of 2,3-dimethylaniline using copper(II) chloride as a catalyst. The synthesis of this compound can also be achieved through the reaction of 2,3-dimethylaniline with ethyl oxalate in the presence of a base.
Scientific Research Applications
2,3,5-Trimethylquinoxaline has been widely used in scientific research due to its unique chemical properties. This compound has been used as a fluorescent probe for the detection of metal ions such as copper(II) and iron(III). This compound has also been used as a ligand in the synthesis of metal complexes for catalytic applications. This compound has been used as a model compound for the study of the photophysical properties of quinoxaline derivatives.
properties
IUPAC Name |
2,3,5-trimethylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-4-6-10-11(7)13-9(3)8(2)12-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLGICAGOWZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




